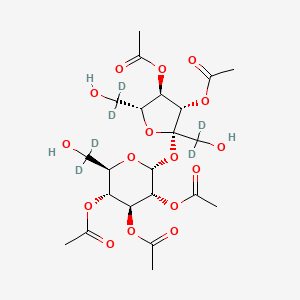
2,3,4,3',4'-Penta-O-acetylsucrose-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,3’,4’-Penta-O-acetylsucrose-d6 is a deuterated derivative of 2,3,4,3’,4’-Penta-O-acetylsucrose. This compound is an isotope-labeled intermediate used in the synthesis of Sucralose-d6, a non-caloric chlorinated disaccharide used as a sugar alternative. The molecular formula of 2,3,4,3’,4’-Penta-O-acetylsucrose-d6 is C22H26D6O16, and it has a molecular weight of 558.52.
Vorbereitungsmethoden
The preparation of 2,3,4,3’,4’-Penta-O-acetylsucrose-d6 involves the selective removal of trityl groups from 6,1’,6’-tri-O-trityl-penta-O-acetyl sucrose (TRISPA) in the presence of a catalytic amount of an aralkyl chloride or hydrogen chloride. This process is carried out in an inert organic solvent and involves hydrogenation in the presence of a hydrogenolysis catalyst such as platinum or palladium . The industrial production of this compound follows similar methods, ensuring high purity and yield.
Analyse Chemischer Reaktionen
2,3,4,3’,4’-Penta-O-acetylsucrose-d6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one or more acetyl groups with other functional groups using reagents like acetic anhydride or acetyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,3,4,3’,4’-Penta-O-acetylsucrose-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of isotope-labeled compounds for various analytical techniques.
Biology: Employed in metabolic studies to trace the pathways of sucrose metabolism.
Medicine: Utilized in the development of non-caloric sweeteners like Sucralose-d6, which is beneficial for diabetic patients and those seeking to reduce caloric intake.
Industry: Applied in the production of high-intensity sweeteners and other food additives.
Wirkmechanismus
The mechanism of action of 2,3,4,3’,4’-Penta-O-acetylsucrose-d6 involves its role as an intermediate in the synthesis of Sucralose-d6. Sucralose-d6 is not metabolized by humans, making it a non-caloric sweetener. The molecular targets and pathways involved include the inhibition of enzymes responsible for sucrose metabolism, thereby preventing the breakdown and absorption of the compound .
Vergleich Mit ähnlichen Verbindungen
2,3,4,3’,4’-Penta-O-acetylsucrose-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2,3,4,3’,4’-Penta-O-acetylsucrose: The non-deuterated version of the compound.
Sucralose: A non-caloric chlorinated disaccharide used as a sugar alternative.
Sucralose-d6: An isotope-labeled analog of sucralose with six deuterium atoms.
These compounds share similar chemical structures but differ in their isotopic composition and specific applications.
Eigenschaften
Molekularformel |
C22H32O16 |
|---|---|
Molekulargewicht |
558.5 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-2-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis[dideuterio(hydroxy)methyl]oxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxan-4-yl] acetate |
InChI |
InChI=1S/C22H32O16/c1-9(26)31-16-14(6-23)36-21(19(34-12(4)29)18(16)33-11(3)28)38-22(8-25)20(35-13(5)30)17(32-10(2)27)15(7-24)37-22/h14-21,23-25H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1/i6D2,7D2,8D2 |
InChI-Schlüssel |
UMOFHQSJMUINFR-QCURXUJTSA-N |
Isomerische SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])O)OC(=O)C)OC(=O)C)C([2H])([2H])O)OC(=O)C)OC(=O)C)OC(=O)C)O |
Kanonische SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


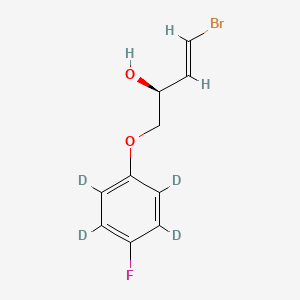
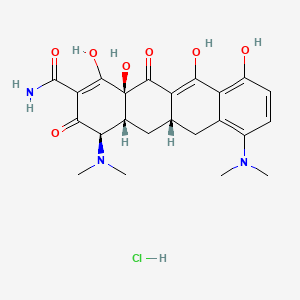
![5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine](/img/structure/B13853384.png)
![N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13853388.png)
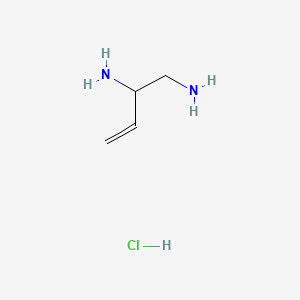
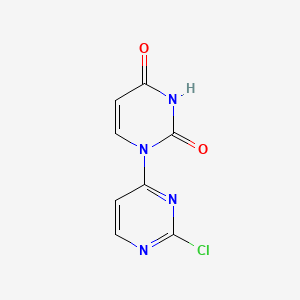
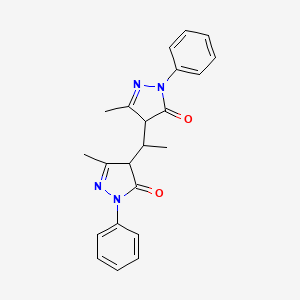

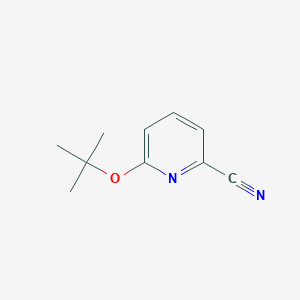
![N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)

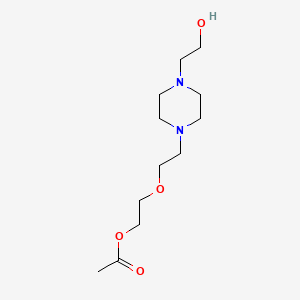
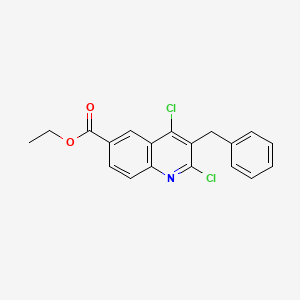
![1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13853450.png)
